![molecular formula C12H24N2O3 B13061166 tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)
tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate: is an organic compound that serves as an important intermediate in various chemical syntheses. It is characterized by its tert-butyl carbamate group and an oxan-4-yl ethylamine moiety. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and protection reactions. One common synthetic route starts with the amination of a suitable precursor, followed by reduction to introduce the amino group. Esterification is then performed to form the carbamate linkage, and the final product is obtained after protecting the amino group with a tert-butyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate is used as a building block for synthesizing more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes .
Medicine: In medicine, this compound is an intermediate in the synthesis of various drugs, including antibiotics and antiviral agents. Its role in drug development highlights its importance in therapeutic applications .
Industry: Industrially, the compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Shares the tert-butyl carbamate group but lacks the oxan-4-yl ethylamine moiety.
N-Boc-ethanolamine: Contains a similar carbamate structure but with a hydroxyethyl group instead of the oxan-4-yl ethylamine.
N-Boc-ethylenediamine: Features a carbamate group with an ethylenediamine moiety.
Uniqueness: tert-Butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its oxan-4-yl ethylamine moiety differentiates it from other carbamate compounds, making it particularly useful in specialized synthetic and research contexts .
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10(8-13)9-4-6-16-7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
OQQBZMHGJSNSPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


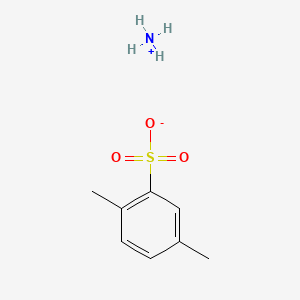
![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
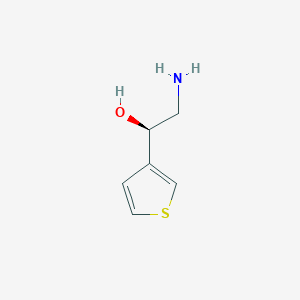
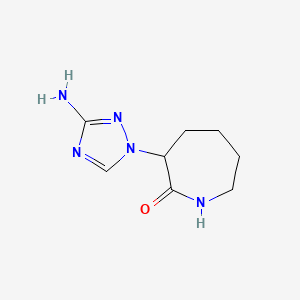
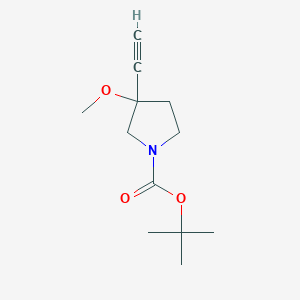
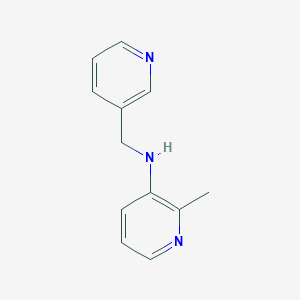
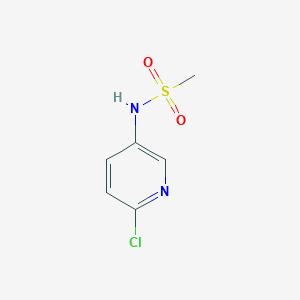
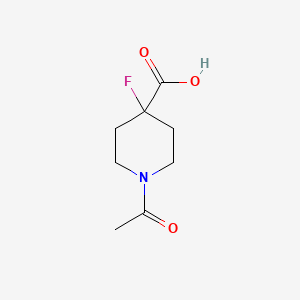
![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)
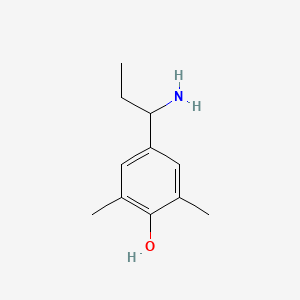

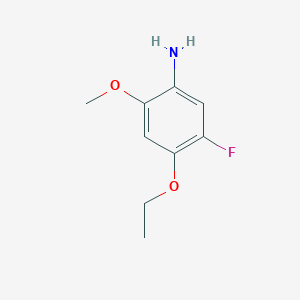
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
